Methyl 3-chloro-2-methoxy-4-methylbenzoate

Catalog No.
S6593433
CAS No.
1936018-29-9
M.F
C10H11ClO3
M. Wt
214.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-chloro-2-methoxy-4-methylbenzoate

CAS Number

1936018-29-9

Product Name

Methyl 3-chloro-2-methoxy-4-methylbenzoate

IUPAC Name

methyl 3-chloro-2-methoxy-4-methylbenzoate

Molecular Formula

C10H11ClO3

Molecular Weight

214.64 g/mol

InChI

InChI=1S/C10H11ClO3/c1-6-4-5-7(10(12)14-3)9(13-2)8(6)11/h4-5H,1-3H3

InChI Key

VUPSQNDSRGFWKK-UHFFFAOYSA-N

SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OC)Cl

Canonical SMILES

CC1=C(C(=C(C=C1)C(=O)OC)OC)Cl

Methyl 3-chloro-2-methoxy-4-methylbenzoate is an organic compound categorized as an aromatic ester. It is derived from 3-chloro-2-methoxy-4-methylbenzoic acid, with the carboxylic acid group replaced by a methyl ester group. This compound exhibits unique structural characteristics due to the presence of chlorine and methoxy groups, contributing to its chemical reactivity and potential applications in various fields.

One notable reaction involving methyl 3-chloro-2-methoxy-4-methylbenzoate is hydrolysis, where the ester bond is cleaved in the presence of water, producing 3-chloro-2-methoxy-4-methylbenzoic acid and methanol:

CH3ClC6H3(CH3)COOCH3+H2OCH3ClC6H3(CH3)COOH+CH3OH\text{CH}_3\text{ClC}_6\text{H}_3(\text{CH}_3)\text{COOCH}_3+\text{H}_2\text{O}\rightarrow \text{CH}_3\text{ClC}_6\text{H}_3(\text{CH}_3)\text{COOH}+\text{CH}_3\text{OH}

This reaction highlights the compound's potential for further transformations in synthetic chemistry.

Research indicates that methyl 3-chloro-2-methoxy-4-methylbenzoate may exhibit biological activity as a semiochemical. Semiochemicals are substances that mediate interactions between organisms, often influencing behaviors such as attraction or repulsion. Its potential role in ecological interactions suggests avenues for further exploration in pest management and ecological studies .

Methyl 3-chloro-2-methoxy-4-methylbenzoate has potential applications in various fields:

  • Agriculture: As a semiochemical, it may be used in pest management strategies.
  • Pharmaceuticals: Its derivatives could serve as intermediates in the synthesis of biologically active compounds.
  • Chemical Industry: It may be utilized as a building block for synthesizing more complex organic molecules.

Studies on methyl 3-chloro-2-methoxy-4-methylbenzoate's interactions with other chemical species are necessary to fully understand its reactivity and potential applications. Interaction studies could involve examining its behavior in various solvents or its reactivity with nucleophiles and electrophiles.

Methyl 3-chloro-2-methoxy-4-methylbenzoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Methyl benzoateSimple aromatic esterLacks halogen and methoxy substituents
Methyl 3-chloro-4-methylbenzoateContains chlorine and methyl groupsDifferent positioning of substituents
Methyl 2-methoxybenzoateContains a methoxy groupLacks chlorine substitution
Methyl 4-hydroxybenzoateContains a hydroxyl groupDifferent functional group affecting reactivity

Methyl 3-chloro-2-methoxy-4-methylbenzoate stands out due to its specific arrangement of functional groups, which may influence its chemical behavior and biological activity compared to these similar compounds.

XLogP3

2.7

Hydrogen Bond Acceptor Count

3

Exact Mass

214.0396719 g/mol

Monoisotopic Mass

214.0396719 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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